(R)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using a suitable carboxylate precursor.
Attachment of the Benzyl Ester: The benzyl ester moiety can be attached through esterification, typically using benzyl alcohol and a carboxylic acid derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of ®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester may involve optimized versions of the laboratory synthesis methods. These processes often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxymethyl and benzyl ester groups allows for interactions with various biological molecules, potentially affecting signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
- (Carboxymethyl-methyl-amino)-benzoic acid
- (Carboxymethyl-propionyl-amino)-benzoic acid
Uniqueness
®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups and stereochemistry. The presence of the pyrrolidine ring and the ®-configuration provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable molecule for targeted applications in research and industry.
Properties
IUPAC Name |
2-[ethyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-17(11-15(19)20)14-8-9-18(10-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKKDPKEGFNDQP-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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